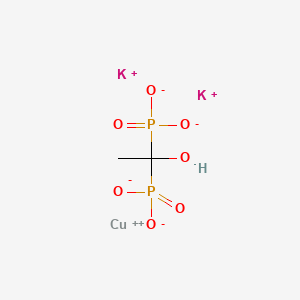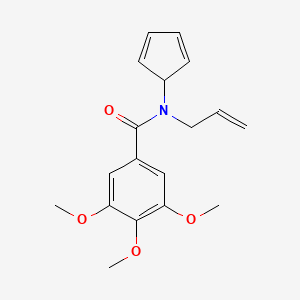
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of an allyl group, a cyclopentadienyl moiety, and three methoxy groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,4,5-trimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Introduction of the Cyclopentadienyl Group: The acid chloride is then reacted with cyclopentadienyl lithium or cyclopentadienyl magnesium bromide to introduce the cyclopentadienyl moiety.
Allylation: The resulting intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
科学的研究の応用
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds such as:
N-Allylbenzamide: Lacks the cyclopentadienyl and methoxy groups, resulting in different chemical and biological properties.
N-(2,4-Cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide: Lacks the allyl group, which may affect its reactivity and applications.
3,4,5-Trimethoxybenzamide: Lacks both the allyl and cyclopentadienyl groups, making it less complex and potentially less versatile.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
特性
CAS番号 |
73664-68-3 |
|---|---|
分子式 |
C18H21NO4 |
分子量 |
315.4 g/mol |
IUPAC名 |
N-cyclopenta-2,4-dien-1-yl-3,4,5-trimethoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H21NO4/c1-5-10-19(14-8-6-7-9-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h5-9,11-12,14H,1,10H2,2-4H3 |
InChIキー |
SIPKIHWUIZUHLU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)C2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





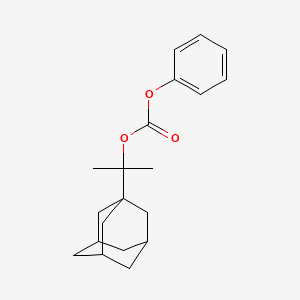


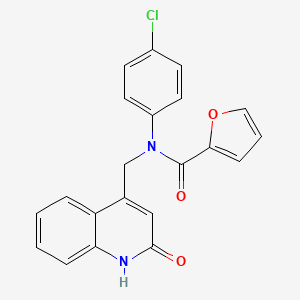

![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)

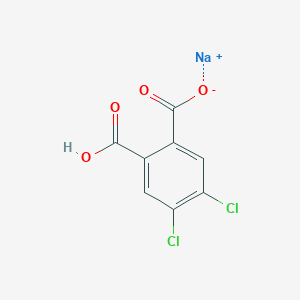
![disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,3,4-trichlorophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B13785668.png)
